molecular formula C9H10ClNS B2842908 3-Methyl-1-benzothiophen-2-amine hydrochloride CAS No. 13584-56-0

3-Methyl-1-benzothiophen-2-amine hydrochloride

Cat. No. B2842908
Key on ui cas rn: 13584-56-0
M. Wt: 199.7
InChI Key: NLAZCFAMAOCTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434711B2

Procedure details

A 5-L 3-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, and thermocouple was charged with 4M HCl in dioxane (3.1 L), compound 306-B (265 g, 1.0 mol) and stirred for 18 h at 22° C. The white precipitate was collected by filtration, washed with diethyl ether (3×500 mL), and dried under house vacuum at 40° C. for 48 h to afford 174 g of compound 757-A as a white solid. 1H-NMR (DMSO-d6): δ 8.7 (br s, 3H), 7.71 (d, 1H), 7.44 (d, 1H), 7.29 (t, 1H), 7.14 (t, 1H), 2.184 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 306-B
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
3.1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC(=O)[NH:8][C:9]1[S:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[C:10]=1[CH3:18])(C)(C)C>O1CCOCC1>[ClH:1].[CH3:18][C:10]1[C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[S:13][C:9]=1[NH2:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
compound 306-B
Quantity
265 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C2=C(S1)C=CC=C2)C)=O
Name
Quantity
3.1 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
stirred for 18 h at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-L 3-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter
FILTRATION
Type
FILTRATION
Details
The white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether (3×500 mL)
CUSTOM
Type
CUSTOM
Details
dried under house vacuum at 40° C. for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.CC=1C2=C(SC1N)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 174 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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